Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate

Catalog No.
S13016165
CAS No.
820231-13-8
M.F
C9H15N3O2S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carba...

CAS Number

820231-13-8

Product Name

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13)

InChI Key

MUNZHJKCKBBJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(S1)N

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is an organic compound characterized by the presence of a tert-butyl group and a thiazole moiety. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is known for its diverse biological activities. This compound is part of a larger class of carbamates, which are esters or salts of carbamic acid. Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate has gained attention due to its potential applications in medicinal chemistry and its unique structural features that contribute to its biological properties.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially yielding amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carbamate group, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and pH levels to ensure selectivity and yield.

Research indicates that tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate exhibits significant biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent: The thiazole moiety is known for antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.
  • Enzyme Inhibition: Carbamates often act as inhibitors of enzymes such as acetylcholinesterase, which is crucial in nerve function regulation.

The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves several steps:

  • Amination: Starting materials undergo amination to introduce the amino group.
  • Esterification: The formation of the carbamate group occurs through the reaction of an alcohol with an isocyanate.
  • Condensation Reactions: These reactions help in constructing the final structure by linking different functional groups.

One common synthetic route involves protecting the amino group during synthesis using tert-butyloxycarbonyl (Boc) groups, followed by deprotection to yield the final product .

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate has several applications:

  • Pharmaceutical Development: Its potential as a drug candidate for treating infections and cancer is under investigation.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Material Science: The compound may be used in developing new materials with specific chemical properties.

Studies on interaction mechanisms reveal that tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate can bind to various biological targets. Its interactions with enzymes like acetylcholinesterase have been particularly noted, where it may inhibit enzyme activity and alter biochemical pathways related to neurodegenerative diseases .

Additionally, research into its binding affinity with cellular receptors indicates potential use in targeted drug delivery systems.

Several compounds share structural similarities with tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(2-aminoethyl)carbamateLacks thiazole ringSimpler structure with fewer biological activities
Tert-butyl N-(2-{[({1-methyl-5-(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl}ethyl)carbamateContains pyrazole instead of thiazoleDifferent pharmacological profile due to distinct heterocyclic structure
Tert-butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamatePyridine ring presentExhibits different enzyme inhibition properties

Uniqueness

The uniqueness of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate lies in its specific thiazole moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its potential role as an antimicrobial and anticancer agent further highlights its significance in medicinal chemistry .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.08849790 g/mol

Monoisotopic Mass

229.08849790 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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